Methyl 2-(4-methylphenoxy)benzoate
Overview
Description
Methyl 2-(4-methylphenoxy)benzoate is an organic compound with the molecular formula C15H14O3 It is a methyl ester derivative of 2-(4-methylphenoxy)benzoic acid
Scientific Research Applications
Methyl 2-(4-methylphenoxy)benzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(4-methylphenoxy)benzoate can be synthesized through the esterification of 2-(4-methylphenoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group attached to the phenoxy ring, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of 2-(4-methylphenoxy)benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-(4-methylphenoxy)benzoic acid.
Reduction: 2-(4-methylphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which methyl 2-(4-methylphenoxy)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.
Comparison with Similar Compounds
- Methyl 2-(4-methylphenoxy)acetate
- Methyl 2-(4-methylphenoxy)propanoate
- Methyl 2-(4-methylphenoxy)butanoate
Comparison: Methyl 2-(4-methylphenoxy)benzoate is unique due to its specific ester linkage and the presence of the methylphenoxy group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective. For example, its stability and reactivity profile may differ from those of methyl 2-(4-methylphenoxy)acetate, making it more suitable for certain synthetic routes or biological studies.
Properties
IUPAC Name |
methyl 2-(4-methylphenoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-7-9-12(10-8-11)18-14-6-4-3-5-13(14)15(16)17-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVWKZDKWYOCFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347113 | |
Record name | Methyl 2-(4-methylphenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21905-72-6 | |
Record name | Methyl 2-(4-methylphenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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